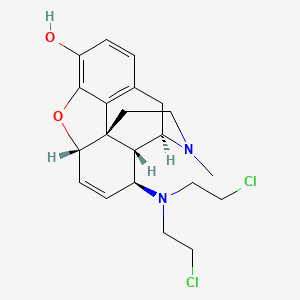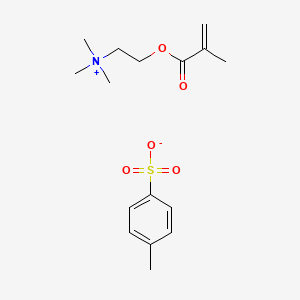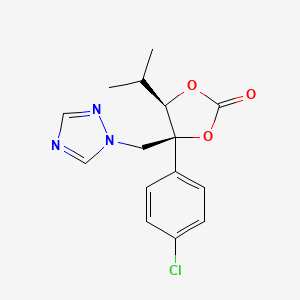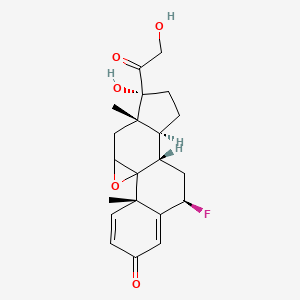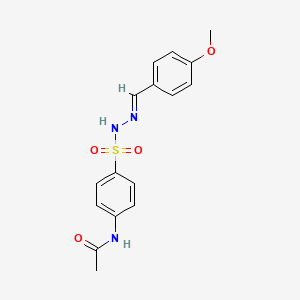
beta-Alanine, N-(3-(isooctyloxy)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, N-(3-(isooctyloxy)propyl)-: is a derivative of beta-alanine, a naturally occurring beta amino acid Beta-alanine itself is known for its role in enhancing muscular endurance and improving cardiovascular exercise performance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(3-(isooctyloxy)propyl)- typically involves the reaction of beta-alanine with 3-(isooctyloxy)propylamine. This reaction can be carried out under mild conditions, often using a coupling reagent to facilitate the formation of the amide bond between the beta-alanine and the 3-(isooctyloxy)propylamine .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, leveraging microbial fermentation processes to produce beta-alanine, which is then chemically modified to introduce the 3-(isooctyloxy)propyl group .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Alanine, N-(3-(isooctyloxy)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Beta-Alanine, N-(3-(isooctyloxy)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enhancing cellular functions and metabolic processes. It may also be used in the development of new biomolecules with therapeutic properties .
Medicine: In medicine, Beta-Alanine, N-(3-(isooctyloxy)propyl)- is investigated for its potential use in drug development. Its ability to enhance muscular endurance and improve exercise performance makes it a candidate for sports medicine and rehabilitation .
Industry: Industrially, the compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical and chemical characteristics .
Wirkmechanismus
The mechanism by which Beta-Alanine, N-(3-(isooctyloxy)propyl)- exerts its effects involves its interaction with cellular receptors and enzymes. The compound can act as a precursor to carnosine, a dipeptide that plays a crucial role in muscle function and endurance. By increasing carnosine levels, the compound helps buffer intracellular pH, reducing muscle fatigue during high-intensity exercise .
Vergleich Mit ähnlichen Verbindungen
Beta-Alanine: The parent compound, known for its role in enhancing muscular endurance.
N-(3-(benzhydrylamino)-3-oxopropyl)benzamide: A derivative with significant antimicrobial properties.
N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide: Another derivative with notable antifungal activity.
Uniqueness: Beta-Alanine, N-(3-(isooctyloxy)propyl)- is unique due to the presence of the isooctyloxypropyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility and stability, making it more suitable for various applications compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
81611-35-0 |
|---|---|
Molekularformel |
C14H29NO3 |
Molekulargewicht |
259.38 g/mol |
IUPAC-Name |
3-[3-(6-methylheptoxy)propylamino]propanoic acid |
InChI |
InChI=1S/C14H29NO3/c1-13(2)7-4-3-5-11-18-12-6-9-15-10-8-14(16)17/h13,15H,3-12H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
DUBYGOJNAKZDEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOCCCNCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


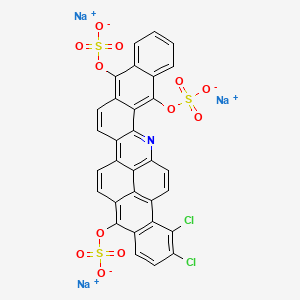
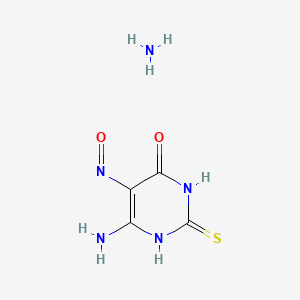
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
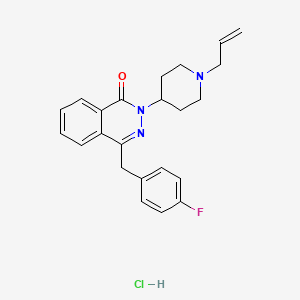
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)
